molecular formula C8H3F2NO2 B1471944 2-Cyano-3,6-difluorobenzoic acid CAS No. 1503572-46-0

2-Cyano-3,6-difluorobenzoic acid

Cat. No.: B1471944
CAS No.: 1503572-46-0
M. Wt: 183.11 g/mol
InChI Key: UXWPNIALSMRJGW-UHFFFAOYSA-N
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Description

The strategic incorporation of fluorine atoms and cyano groups into benzoic acid frameworks has become a cornerstone of contemporary chemical research and development. These substitutions impart unique electronic and steric properties to the aromatic system, creating highly versatile molecules for a range of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-3,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWPNIALSMRJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 2 Cyano 3,6 Difluorobenzoic Acid

Historical and Contemporary Synthetic Approaches

The synthesis of fluorinated aromatic compounds has a rich history, with continuous development of new and more efficient methods. Similarly, the introduction of cyano and carboxylic acid functionalities onto aromatic rings is a well-established area of organic synthesis.

Established Methodologies for Structurally Related Fluorinated Benzoic Acids

The synthesis of fluorinated benzoic acids often commences from correspondingly fluorinated toluene (B28343) or benzonitrile (B105546) precursors. For instance, the preparation of 2,6-difluorobenzoic acid can be achieved by the hydrolysis of 2,6-difluorobenzonitrile (B137791). rsc.orgchemicalbook.com This hydrolysis is typically carried out under basic conditions using sodium hydroxide (B78521) in water at elevated temperatures and pressures. rsc.orgchemicalbook.com Another common strategy involves the oxidation of a methyl group. For example, 2-amino-6-fluorobenzoic acid can be synthesized from 6-fluoro-2-bromotoluene through catalytic oxidation to 6-fluoro-2-bromobenzoic acid, followed by amination.

A significant advancement in the synthesis of fluorinated benzoic acids involves the use of organometallic intermediates. The lithiation of fluorinated aromatics followed by carboxylation with carbon dioxide is a powerful method. For example, 4-bromo-2,6-difluorobenzoic acid can be prepared from 3,5-difluorobromobenzene by reaction with an organolithium reagent to form a lithium salt, which is then carboxylated. wikipedia.org This approach highlights the utility of directed ortho-metalation, where a substituent directs the metalation to an adjacent position.

Exploration of General Routes to Cyano- and Difluoro-Substituted Aromatic Carboxylic Acids

The introduction of a cyano group onto an aromatic ring can be accomplished through several general methods. The Sandmeyer reaction, which involves the conversion of an aromatic amine to a diazonium salt followed by treatment with a cyanide salt (e.g., CuCN), is a classic and widely used method. organic-chemistry.orgnih.govrsc.org However, the success of the Sandmeyer reaction can be sensitive to the substitution pattern of the aromatic ring. For instance, the attempted Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778) was reported to be unsuccessful, yielding a quinone diazide instead of the desired benzonitrile. rsc.orggoogle.com This suggests that direct cyanation of a hypothetical 2-amino-3,6-difluorobenzoic acid via a Sandmeyer reaction might be challenging.

An alternative and often more reliable method for introducing a cyano group is the palladium-catalyzed cyanation of aryl halides or triflates. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide or potassium ferrocyanide. prepchem.com This method is generally more tolerant of various functional groups compared to the Sandmeyer reaction.

Precursor Selection and Preparation

The choice of starting material is critical for the successful synthesis of 2-Cyano-3,6-difluorobenzoic acid. The substitution pattern of the target molecule suggests that a difluorinated benzene (B151609) derivative would be a logical starting point.

Analysis of Halogenated Benzonitrile Precursors

A plausible precursor for the target molecule is a halogenated difluorobenzonitrile, such as 2-bromo-3,6-difluorobenzonitrile. This intermediate could potentially undergo carboxylation to yield the final product. The synthesis of 2,6-difluorobenzonitrile from 2,6-difluorobromobenzene using potassium ferrocyanide and a palladium catalyst has been reported, offering a non-toxic alternative to traditional cyanide reagents. prepchem.com A similar strategy could potentially be applied to a tribromofluorobenzene precursor to generate a bromodifluorobenzonitrile.

Another approach could involve the synthesis of 2-bromo-3,6-difluorobenzaldehyde, which could then be oxidized to the carboxylic acid and subsequently cyanated. The synthesis of 2,6-difluorobenzaldehyde (B1295200) can be achieved through the formylation of 1,3-difluorobenzene (B1663923) via lithiation followed by reaction with N-methylformanilide.

Preparation of Activated Aromatic Substrates for Carboxylation and Cyanation

The activation of the aromatic ring is key to introducing the carboxyl and cyano groups at the desired positions. Directed ortho-metalation (DoM) is a particularly powerful strategy for the regioselective functionalization of fluoroarenes. organic-chemistry.orgnih.gov The fluorine atom itself can act as a directing group, facilitating lithiation at the ortho position. For example, 1,3-difluorobenzene can be selectively lithiated at the 2-position. This lithiated intermediate can then react with an electrophile to introduce a functional group.

Starting with 1,4-difluorobenzene, a sequence of directed metalations and functionalizations could potentially lead to the desired substitution pattern. For instance, one could envision a scenario where one of the fluorine atoms directs the initial lithiation, followed by introduction of a functional group that then directs a subsequent lithiation at another specific position.

Key Reaction Steps and Mechanistic Considerations

Based on the analysis of established methodologies, two plausible synthetic pathways for this compound can be proposed.

Pathway A: Carboxylation of a Cyanated Precursor

This pathway would likely start from a readily available difluorinated aniline.

Diazotization and Halogenation: The starting aniline, for instance, 2,5-difluoroaniline, would undergo diazotization followed by a Sandmeyer-type reaction to introduce a bromine atom, yielding a bromodifluorobenzene.

Cyanation: The resulting bromodifluorobenzene could then be subjected to a palladium-catalyzed cyanation to introduce the nitrile group.

Directed Carboxylation: The final and most challenging step would be the regioselective introduction of the carboxylic acid group. This could potentially be achieved through directed ortho-metalation, where one of the existing substituents directs the lithiation to the desired position, followed by quenching with carbon dioxide. The directing ability of the fluorine and cyano groups would be a critical factor in determining the regioselectivity of this step.

Pathway B: Cyanation of a Carboxylic Acid Precursor

This route would begin with the synthesis of a halogenated difluorobenzoic acid.

Synthesis of a Halogenated Difluorobenzoic Acid: A potential starting point is 3,5-difluorobromobenzene, which can be converted to 4-bromo-2,6-difluorobenzoic acid via lithiation and carboxylation. wikipedia.org To obtain the desired 2-bromo-3,6-difluorobenzoic acid, a different starting material and/or a more complex series of reactions would be necessary, likely involving multiple steps of functional group introduction and manipulation.

Cyanation: The bromo-substituted difluorobenzoic acid would then undergo a palladium-catalyzed cyanation reaction to replace the bromine atom with a cyano group. The conditions for this reaction would need to be carefully optimized to avoid side reactions involving the carboxylic acid group.

Mechanistic Considerations:

The key mechanistic steps in these proposed pathways involve well-understood transformations. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. organic-chemistry.org The palladium-catalyzed cyanation involves a catalytic cycle of oxidative addition, cyanide coordination, and reductive elimination. The directed ortho-metalation relies on the coordination of an organolithium reagent to a directing group, which lowers the kinetic barrier for deprotonation at the ortho position. The success of these proposed syntheses would heavily depend on the interplay of electronic and steric effects of the substituents on the difluorinated benzene ring, which would influence the regioselectivity and efficiency of each reaction step.

Carboxylation Reactions: Carbon Dioxide Insertion Methods

The introduction of a carboxylic acid group onto an aromatic ring, known as carboxylation, is a fundamental transformation in organic synthesis. For a precursor to this compound, this could involve the carboxylation of an organometallic intermediate. A plausible route would be the formation of a Grignard or organolithium reagent from a suitable halo-aromatic compound, followed by quenching with carbon dioxide. For instance, a di-fluoro-cyano-halobenzene could be converted to its organometallic derivative, which then reacts with CO2 to yield the desired benzoic acid.

The direct carboxylation of C-H bonds is also an emerging and atom-economical strategy. nih.gov While specific examples for the direct carboxylation of a difluorobenzonitrile to yield this compound are not prevalent in the literature, the principles of this methodology could be applied. This often involves photoredox or organocatalysis to activate a C-H bond for subsequent reaction with CO2. nih.gov

Another approach is the defluorinative carboxylation of carbon-fluorine bonds. chemicalbook.com This method is particularly relevant given the high stability of C-F bonds. Catalytic systems have been developed that enable the direct carboxylation of inert C-F bonds with CO2, offering a novel pathway to fluorinated carboxylic acids. chemicalbook.com

Cyanation Reactions: Introduction of the Cyano Group

The introduction of a cyano group is another critical step. A common method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. google.com This reaction involves the diazotization of an amino group, followed by treatment with a cyanide salt, typically a copper(I) cyanide. A potential precursor for this compound could be an amino-difluoro-benzoic acid, which would undergo diazotization and subsequent cyanation. google.com

Electrophilic cyanation offers an alternative route. This can be achieved by treating an electron-rich aromatic compound with an electrophilic cyanide source in the presence of a Lewis acid. researchgate.net For a substrate with directing groups, this method could provide regioselective introduction of the cyano group.

The following table outlines a representative Sandmeyer reaction for the synthesis of a cyanobenzoic acid derivative.

Reaction Starting Material Reagents Product Reference
Sandmeyer Cyanation2-Fluoro-4-aminobenzoic acid1. NaNO2/HCl2. Cyanide source3-Fluoro-4-cyanobenzoic acid google.com

Regioselective Fluorination Strategies in Aromatic Systems

Achieving the specific 1,2,4-substitution pattern of the fluorine atoms in this compound is a significant challenge. The regioselectivity of fluorination on an aromatic ring is influenced by the existing substituents. Starting from a pre-functionalized benzene ring is often the most effective strategy. For example, one could start with a molecule that already contains the desired difluoro pattern, such as 1,4-difluorobenzene, and then introduce the cyano and carboxyl groups.

The functionalization of gem-difluorocyclopropanes has been explored as a route to access fluorinated scaffolds, although this is more applicable to the synthesis of vinyl fluorine compounds. nih.govrsc.orgsemanticscholar.org The development of methods for the chemo-, regio-, and stereoselective tetrafunctionalization of fluoroalkynes also provides a platform for accessing diverse fluorinated skeletons. rsc.org

Hydrolysis Mechanisms for Nitrile to Carboxylic Acid Conversion

If the synthetic strategy involves the introduction of the carboxylic acid group via the hydrolysis of a nitrile, the reaction conditions must be carefully controlled. The hydrolysis of a nitrile typically proceeds in two stages: first to an amide intermediate, and then to the carboxylic acid. This can be achieved under acidic or basic conditions, often requiring elevated temperatures.

For instance, the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzoic acid has been demonstrated using aqueous sodium hydroxide at high temperature and pressure. chemicalbook.com A similar approach could be envisioned for the hydrolysis of a dinitrile precursor to yield this compound, although chemoselectivity between two different nitrile groups would be a consideration.

The table below provides an example of nitrile hydrolysis to a difluorobenzoic acid.

Reaction Starting Material Reagents Conditions Product Yield Reference
Nitrile Hydrolysis2,6-difluorobenzonitrileSodium hydroxide, water150°C, 10 h, Autoclave2,6-difluorobenzoic acid85% chemicalbook.com

Novel Synthetic Strategies and Methodological Advancements

The synthesis of complex aromatic molecules like this compound benefits from ongoing advancements in synthetic methodology. These new strategies often focus on improving efficiency, selectivity, and sustainability.

Chemo- and Regioselective Synthesis of this compound

The concepts of chemo- and regioselectivity are paramount in the synthesis of this compound. A chemo- and regioselective approach might involve the directed functionalization of a difluorinated starting material. For example, directed ortho-metalation could be used to selectively introduce a functional group at a specific position on a difluorobenzene derivative, guided by a directing group.

Ligand-controlled catalysis is another powerful tool for achieving high selectivity. nih.govrsc.orgsemanticscholar.org By choosing an appropriate ligand for a metal catalyst, it is possible to steer a reaction towards a specific regioisomer. This has been demonstrated in the functionalization of gem-difluorocyclopropanes, where different ligands lead to different products. nih.govrsc.orgsemanticscholar.org

A two-step process for the preparation of 2,4-dichloro-3-cyano-5-fluorobenzoic acid starting from 2,6-dichloro-3-fluorobenzonitrile (B173952) has been developed, showcasing a facile method for synthesizing a related polysubstituted benzoic acid. researchgate.net

Catalytic Approaches in Synthetic Protocols

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. For the synthesis of this compound, catalytic methods could be employed in several key steps.

Palladium-catalyzed cross-coupling reactions, for example, could be used to form C-C or C-N bonds. A cyanation reaction could be achieved using a palladium catalyst with a cyanide source. Similarly, carboxylation could potentially be achieved via a palladium-catalyzed reaction with carbon dioxide.

The use of N-heterocyclic carbene (NHC) ligands in palladium catalysis has been shown to be effective in controlling the regioselectivity of reactions involving fluorinated compounds. researchgate.net This approach could be valuable in a synthetic route to this compound.

Considerations for Process Intensification and Scalability in Research Synthesis of this compound

A plausible and common synthetic strategy for introducing a cyano group onto an aromatic ring, as required for this compound, involves either the Sandmeyer reaction starting from an amino precursor (e.g., 2-amino-3,6-difluorobenzoic acid) or a palladium-catalyzed cyanation of a halo-precursor (e.g., 2-bromo-3,6-difluorobenzoic acid). The scalability of each approach presents unique challenges and opportunities for process intensification.

For a Sandmeyer-type synthesis , which involves the diazotization of an aromatic amine followed by reaction with a cyanide salt, often catalyzed by a copper(I) salt, several factors are critical for scaling up. nih.govorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org The diazotization step, which forms a potentially unstable diazonium salt, is often exothermic and requires precise temperature control to prevent hazardous decomposition.

One of the most significant advancements in intensifying the Sandmeyer reaction is the transition from traditional batch processing to continuous flow chemistry. acs.org Flow reactors offer superior heat and mass transfer, enabling better control over reaction temperature and mixing. This is particularly crucial for the management of the exothermic diazotization step and the subsequent controlled reaction with the cyanide source. The ability to operate at a steady state in a flow system can lead to higher reproducibility and yields. arkat-usa.org

Table 1: Comparison of Batch vs. Flow Processing for Sandmeyer Cyanation

ParameterBatch ProcessingContinuous Flow Processing
Safety Higher risk due to accumulation of unstable diazonium salts.Improved safety due to small reaction volumes at any given time.
Heat Transfer Limited by surface area-to-volume ratio, challenging to control exotherms.Excellent heat transfer allows for precise temperature control.
Mixing Can have localized concentration and temperature gradients.Efficient and rapid mixing leads to better reaction control and reproducibility.
Scalability Scaling up can be non-linear and require significant process redesign.Readily scalable by running the system for longer durations or using parallel reactors.
Yield & Purity Can be lower due to side reactions and decomposition.Often results in higher yields and purity due to better process control.

For a palladium-catalyzed cyanation pathway , the scalability hinges on different parameters. These reactions are known to be sensitive to catalyst poisoning by cyanide ions. researchgate.netnih.gov Therefore, a key consideration for a robust and scalable process is the careful control of the cyanide concentration. This can be achieved through the slow addition of the cyanide source or by using a cyanide source with low solubility. acs.org

The choice of catalyst, ligand, solvent, and temperature are all interconnected and crucial for a successful scale-up. Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easier separation from the reaction mixture, which simplifies purification and can reduce palladium contamination in the final product. organic-chemistry.org However, homogeneous catalysts often exhibit higher activity and selectivity. The development of robust homogeneous systems that are readily scalable has been a focus of research, with some methods demonstrating success on a multi-hundred-gram scale. acs.org

Table 2: Key Parameters for Scalable Palladium-Catalyzed Cyanation

ParameterConsiderations for Scalability
Catalyst System Use of robust and air-stable pre-catalysts. Consideration of heterogeneous catalysts (e.g., Pd/C) for easier workup. organic-chemistry.org
Cyanide Source Choice between soluble and insoluble sources to control concentration and minimize catalyst poisoning. researchgate.netnih.gov
Solvent Selection of a solvent that allows for appropriate reaction temperature and solubility of reagents. Alcoholic solvents have been shown to be effective. acs.org
Temperature Optimization to ensure a reasonable reaction rate without promoting catalyst degradation or side reactions. Milder conditions are generally preferred for scalability. acs.org
Process Control The order of reagent addition can be critical. Preheating the reaction mixture before the addition of the cyanide source has been shown to improve robustness. researchgate.net

Chemical Reactivity and Derivatization of 2 Cyano 3,6 Difluorobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

Esterification and Amidation Reactions

Esterification: The conversion of 2-Cyano-3,6-difluorobenzoic acid to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, reaction with methanol (B129727) under reflux with an acid catalyst would yield methyl 2-cyano-3,6-difluorobenzoate. tcu.edursc.org Given the presence of the electron-withdrawing fluorine and cyano groups, the carboxylic acid is expected to be relatively reactive towards esterification.

Alternative methods that proceed under milder conditions can also be employed. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or conversion of the carboxylic acid to its acid chloride followed by reaction with an alcohol. commonorganicchemistry.com A recent study on the esterification of various fluorinated aromatic carboxylic acids with methanol utilized UiO-66-NH2 as a heterogeneous catalyst, demonstrating good catalytic performance and high conversion yields. rsc.org

Amidation: The synthesis of amides from this compound can be accomplished by first activating the carboxylic acid, followed by reaction with an amine. A common method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-cyano-3,6-difluorobenzoyl chloride can then be treated with a primary or secondary amine to furnish the corresponding amide. For example, a patent describes the synthesis of 6,6-difluorospiro[3.3]heptane-2-carboxamide by treating the corresponding carboxylic acid with oxalyl chloride and then gaseous ammonia. nih.gov This methodology is directly applicable to the synthesis of 2-cyano-3,6-difluorobenzamide.

Direct coupling of the carboxylic acid with an amine using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) provides another efficient route to amides under mild conditions.

Table 1: Representative Esterification and Amidation Reactions

Reaction Reactants Reagents Product
Esterification This compound, Methanol H₂SO₄ (catalyst), Reflux Methyl 2-cyano-3,6-difluorobenzoate

Reduction to Alcohols and Aldehydes

The carboxylic acid functionality of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product. It is important to note that LiAlH₄ is a very strong reducing agent and will also reduce the cyano group.

Selective reduction of the carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This can be achieved by first converting the carboxylic acid to a derivative that is more amenable to partial reduction, such as an acid chloride or a Weinreb amide. The acid chloride can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride at low temperatures.

Activation for Nucleophilic Acyl Substitution

To enhance its reactivity towards nucleophiles, the carboxylic acid group of this compound is often converted into a more reactive species. The most common activated form is the acyl chloride. This transformation is readily achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-cyano-3,6-difluorobenzoyl chloride is a versatile intermediate that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols (to form esters), amines (to form amides), and organometallic reagents. A patent for producing cyanobenzoic acid derivatives mentions the transformation of a cyanobenzoic acid to its corresponding cyanobenzoyl chloride. googleapis.com

Reactions Involving the Cyano Group

The cyano group of this compound is also a site for various chemical transformations, providing another avenue for derivatization.

Hydrolysis to Amides and Subsequent Transformation

The cyano group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields an amide, while complete hydrolysis leads to a carboxylic acid. In the context of this compound, this would lead to the formation of a di-acid.

A process for the synthesis of 2,6-difluorobenzoic acid involves the hydrolysis of 2,6-difluorobenzonitrile (B137791) using sodium hydroxide (B78521) in water at elevated temperature and pressure. chemicalbook.com This indicates that under similar basic conditions, the cyano group of this compound can be hydrolyzed. The initial product would be the corresponding amide, which upon further hydrolysis would yield 3,6-difluorophthalic acid.

A patent describes the selective hydrolysis of one nitrile group of a phthalonitrile (B49051) compound to produce a cyanobenzamide compound with high selectivity and yield. googleapis.com This suggests that controlled hydrolysis of the cyano group in this compound to the corresponding amide is a feasible transformation.

Reduction of the Nitrile Functionality

The cyano group can be reduced to a primary amine. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). As mentioned earlier, LiAlH₄ will also reduce the carboxylic acid group. Therefore, treatment of this compound with LiAlH₄ would result in the reduction of both functional groups, yielding (2-(aminomethyl)-3,6-difluorophenyl)methanol.

Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere, is another common method for reducing nitriles to primary amines. The conditions for catalytic hydrogenation can often be controlled to selectively reduce the nitrile in the presence of a carboxylic acid, although this can be challenging.

Table 2: Representative Reactions of the Cyano Group

Reaction Reactant Reagents Product
Partial Hydrolysis This compound H₂O, H⁺ or OH⁻ (controlled) 2-Carbamoyl-3,6-difluorobenzoic acid
Full Hydrolysis This compound H₂O, H⁺ or OH⁻ (vigorous) 3,6-Difluorophthalic acid
Reduction This compound LiAlH₄ (2-(Aminomethyl)-3,6-difluorophenyl)methanol

Cyclization Reactions via the Cyano Group

The cyano group of this compound is a versatile functional handle for the construction of heterocyclic systems. While direct examples for this specific molecule are not extensively documented, the reactivity can be inferred from analogous structures. The nitrogen atom's lone pair and the carbon-nitrogen triple bond allow for participation in cyclization reactions, often by reacting with a suitably positioned nucleophile or electrophile.

For instance, cyano groups can undergo intramolecular cyclization under acidic or basic conditions. mdpi.com In a related process, the reaction of a cyano-containing compound with binucleophiles can lead to the formation of diverse heterocyclic scaffolds. amazonaws.com Such reactions might involve the initial hydrolysis of the cyano group to an amide, followed by condensation, or direct attack on the nitrile by a neighboring functional group introduced for this purpose. The presence of the adjacent carboxylic acid group could also be exploited to form fused ring systems, such as phthalazinone-type structures, after conversion to a hydrazide or other reactive intermediate. researchgate.net

Table 1: Potential Cyclization Reactions of this compound Derivatives

Reactant Type Potential Heterocyclic Product Reaction Conditions (Inferred)
Hydrazine Phthalazinone derivative Heating, polar solvent
Hydroxylamine Phthalazinone-like heterocycle Mild acid or base catalysis

Reactions Involving the Aromatic Ring and Fluorine Atoms

The electron-deficient nature of the aromatic ring, combined with the presence of fluorine atoms as potential leaving groups, opens up avenues for substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Difluorinated Benzene (B151609) Ring

The benzene ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the cyano group (at C2), the carboxylic acid group (on C1, though its effect is modulated by its ortho position), and the fluorine atom at C6 make the ring susceptible to attack by nucleophiles.

In SNAr reactions, fluorine is an excellent leaving group, often more reactive than heavier halogens. Regioselectivity is a key consideration. The positions ortho and para to the strongly activating cyano group are the most likely sites for nucleophilic attack. In this molecule, the C5 position is para to the cyano group, and the C3-F is ortho. However, the C3-F is also ortho to the carboxylic acid. The C6-F is ortho to the carboxylic acid. The relative activation by the cyano group generally directs substitution to the para position (C5) or the ortho fluorine at C3. Numerous studies on related systems, such as 2,4-dichloroquinazolines, demonstrate that substitution occurs preferentially at the most activated position. nih.gov Therefore, a strong nucleophile would likely displace the fluorine atom at either the C3 or C5 position, with the precise outcome depending on the nucleophile and reaction conditions.

Electrophilic Aromatic Substitution: Regioselectivity and Limitations

Electrophilic aromatic substitution (EAS) on this compound is significantly challenging. masterorganicchemistry.com The molecule's aromatic ring is heavily deactivated by three powerful electron-withdrawing groups: two fluoro, one cyano, and the carboxyl group. These groups reduce the nucleophilicity of the benzene ring, making it resistant to attack by electrophiles.

Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require exceptionally harsh conditions and are likely to result in low yields or no reaction at all. masterorganicchemistry.com If a reaction were to occur, the directing effects of the existing substituents would need to be considered. All are deactivating and meta-directing (with the exception of halogens which are deactivating but ortho-, para-directing). The combined effect would likely direct an incoming electrophile to the C4 or C5 positions, which are meta to the carboxyl and cyano groups. However, the practical utility of EAS on this substrate is severely limited. Alternative strategies, such as lithiation followed by quenching with an electrophile, are often employed for functionalizing such electron-poor aromatic rings. google.com

Metal-Catalyzed Cross-Coupling Reactions at Ortho- and Para-Positions

Metal-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds on the aromatic ring of this compound. mdpi.comnih.gov While the C-F bond is strong, it can be activated for cross-coupling using specialized palladium, nickel, or other transition metal catalysts, particularly with electron-deficient substrates.

The most probable sites for cross-coupling are the C-F bonds at positions 3 and 6. Reactions like Suzuki, Stille, or direct arylation could potentially be used to introduce new aryl or alkyl groups at these positions. The development of catalysts for the direct arylation of polyfluorinated aromatics, such as pentafluorobenzene, suggests that similar transformations could be applied to this molecule, likely with good regioselectivity. acs.org The choice of catalyst and ligands would be crucial to overcome the high bond energy of the C-F bond and achieve efficient coupling.

Table 2: Potential Cross-Coupling Partners and Products

Cross-Coupling Reaction Coupling Partner Potential Product
Suzuki Coupling Arylboronic acid Aryl-substituted difluorobenzoic acid
Stille Coupling Organostannane Alkyl- or aryl-substituted difluorobenzoic acid

Synthesis of Advanced Derivatives of this compound

The functional groups of this compound serve as starting points for the synthesis of more complex molecules with tailored properties.

Derivatives with Modified Benzoic Acid Substituents (e.g., 2-(Diethylcarbamoyl)-3,6-difluorobenzoic acid)

The synthesis of derivatives where the carboxylic acid is modified, such as in 2-(Diethylcarbamoyl)-3,6-difluorobenzoic acid, can be achieved through standard organic transformations. A plausible synthetic route would involve the conversion of the carboxylic acid group of the parent molecule into a more reactive intermediate, such as an acid chloride.

This could be accomplished by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride would then be reacted with diethylamine, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield the corresponding N,N-diethylamide. This amide formation is a robust and widely used reaction in organic synthesis. An alternative approach could involve the hydrolysis of the nitrile group of a precursor that already contains the diethylcarbamoyl moiety. chemicalbook.com

Applications of 2 Cyano 3,6 Difluorobenzoic Acid As a Versatile Chemical Building Block

Role in Organic Synthesis and Fine Chemical Production

In the realm of organic synthesis, the utility of a building block is defined by its reactivity and the potential for selective functionalization. 2-Cyano-3,6-difluorobenzoic acid possesses three distinct functional groups—a carboxylic acid, a nitrile, and two fluorine atoms attached to the benzene (B151609) ring—that can be manipulated to construct intricate molecular architectures.

Precursor for Complex Organic Molecules

The reactivity of the carboxylic acid and cyano groups, coupled with the electronic effects of the fluorine atoms, makes this compound an ideal starting material for the synthesis of a variety of complex organic molecules. The carboxylic acid moiety can be readily converted into esters, amides, or acid halides, providing a handle for coupling with other molecules. Simultaneously, the cyano group can undergo hydrolysis, reduction to an amine, or participate in cycloaddition reactions to form heterocyclic systems.

The presence of two fluorine atoms on the aromatic ring significantly influences the reactivity of the molecule. These electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents. This feature is particularly valuable in the construction of highly functionalized aromatic cores that are central to many pharmaceutical and agrochemical compounds. For instance, related cyanodifluorobenzoic acid derivatives serve as key intermediates in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents guidechem.com.

Intermediate in Multi-Step Synthetic Sequences

The strategic placement of functional groups in this compound allows for its seamless integration into multi-step synthetic sequences. Its derivatives can be designed to participate in a variety of coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-heteroatom bonds. This versatility enables the construction of complex molecular scaffolds from simpler, readily available starting materials.

A key advantage of using this fluorinated building block is the ability to carry the fluorine atoms through multiple synthetic steps, ultimately incorporating them into the final target molecule. The synthesis of fine chemicals and active pharmaceutical ingredients often involves intricate pathways, and the stability of the C-F bond ensures that the desired fluorination pattern is maintained throughout the synthesis.

Utility in Medicinal Chemistry Research and Drug Discovery

The unique physicochemical properties conferred by fluorine atoms—such as increased metabolic stability, enhanced binding affinity, and improved bioavailability—have made fluorinated organic molecules highly attractive in drug discovery. This compound serves as a valuable scaffold for the development of novel therapeutic agents due to its inherent structural features.

Scaffold for the Design of Bioactive Compounds and Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The rigid aromatic core of this compound, decorated with a specific pattern of hydrogen bond donors and acceptors, provides a foundational scaffold for the design of new pharmacophores. Medicinal chemists can systematically modify the carboxylic acid and cyano groups to explore the chemical space around this central core, leading to the identification of novel bioactive compounds.

The difluoro substitution pattern is particularly noteworthy. The fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing the binding affinity and selectivity of the resulting drug candidates.

Building Block for Enzyme Inhibitors (e.g., Protein Tyrosine Phosphatases) in Research Contexts

Protein tyrosine phosphatases (PTPs) are a class of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of PTP activity has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. Benzoic acid derivatives have been explored as potential inhibitors of PTPs, with the carboxylic acid group often serving as a key recognition element for the enzyme's active site nih.gov.

This compound represents a promising starting point for the design of novel PTP inhibitors. The carboxylic acid can mimic the phosphate group of the natural substrate, while the fluorinated aromatic ring can be further functionalized to achieve high potency and selectivity for a specific PTP. The cyano group offers an additional point of diversification for optimizing the pharmacological properties of the inhibitor.

Contribution to Fluorine-Containing Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how the chemical structure of a compound influences its biological activity. The synthesis and evaluation of a series of related compounds, or analogues, allow researchers to identify the key structural features required for optimal therapeutic effect.

The incorporation of fluorine into drug candidates can have profound effects on their biological properties, and this compound is an excellent tool for probing these effects in SAR studies nih.govresearcher.lifejefferson.edu. By systematically replacing hydrogen atoms with fluorine atoms, medicinal chemists can fine-tune the electronic and steric properties of a molecule, leading to improvements in potency, selectivity, and pharmacokinetic profile. The use of this building block allows for the creation of a diverse library of fluorine-containing analogues, accelerating the identification of promising new drug candidates. The introduction of fluorine can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, all of which are critical parameters in the design of effective and safe medicines nih.gov.

Intermediate for Pharmaceutical Precursors (e.g., Quinolone-3-carboxylic acids)

This compound is a valuable intermediate in the synthesis of complex pharmaceutical molecules, most notably as a precursor for quinolone-3-carboxylic acids. Quinolones are a significant class of synthetic antibiotics with a broad spectrum of activity. mdpi.comgoogle.com The structural framework of this compound provides the necessary reactive sites—the cyano group, the carboxylic acid, and the fluorinated benzene ring—that are essential for constructing the core quinolone scaffold.

The synthesis of quinolone derivatives often involves a multi-step process where the difluorinated ring of the benzoic acid is ultimately incorporated into the final bicyclic system of the quinolone. The fluorine atoms are crucial for the biological activity of many fluoroquinolone antibiotics, enhancing their antibacterial potency. google.com The cyano and carboxylic acid groups can be chemically modified through various reactions, such as cyclization and condensation, to build the characteristic 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety of the quinolone structure. nih.gov Research has focused on developing efficient synthetic routes to these compounds, and intermediates like this compound are key starting materials in these pathways. guidechem.com The development of new quinolone-based drugs continues to be an active area of research to combat bacterial resistance, underscoring the importance of versatile precursors. mdpi.com

Applications in Materials Science and Advanced Materials Development

The unique combination of functional groups in this compound—a nitrile, a carboxylic acid, and a difluorinated aromatic ring—makes it a highly attractive building block for a diverse range of advanced materials. Its rigid structure and potential for multiple types of intermolecular interactions allow for its incorporation into polymers, metal complexes, organic electronics, liquid crystals, and functional dyes.

Monomer for Polymer Synthesis and Advanced Polymer Architectures

The carboxylic acid and cyano functionalities of this compound enable it to act as a monomer in polymerization reactions. It can be used in the synthesis of specialty polyamides, polyesters, and other condensation polymers. The presence of the fluorine atoms imparts desirable properties to the resulting polymers, such as high thermal stability, chemical resistance, and specific dielectric properties. The rigid aromatic core contributes to creating polymers with high glass transition temperatures and mechanical strength. These characteristics are sought after for applications in high-performance engineering plastics and advanced composites.

Ligand in Metal Complex Chemistry and Coordination Polymers

In the field of coordination chemistry, this compound serves as a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. nih.govmdpi.com Both the carboxylate group and the nitrogen atom of the cyano group can coordinate to metal ions, acting as a bridging ligand to form one-, two-, or three-dimensional networks. nii.ac.jpresearchgate.net The choice of metal ion and reaction conditions can direct the assembly of these frameworks, leading to materials with tailored porosity, catalytic activity, or magnetic properties. nih.govmdpi.com

Coordination polymers built from ligands containing cyano groups are well-documented for their interesting physical and chemical properties. nii.ac.jp The fluorinated backbone of the ligand can influence the packing of the resulting structure and its interactions with guest molecules. These materials are investigated for applications in gas storage, separation, and heterogeneous catalysis. mdpi.com

Table 1: Examples of Coordination Polymer Properties

Property Description Potential Application
Porosity The ability to form structures with voids or channels. Gas storage, Molecular separation
Catalytic Activity The metal centers or the framework itself can act as a catalyst. Heterogeneous catalysis
Luminescence The material can exhibit light emission upon excitation. Chemical sensors, Optoelectronics

Building Block for Organic Electronic Materials (e.g., OLEDs, OPVs, OFETs)

The electron-withdrawing nature of the fluorine atoms and the cyano group makes this compound and its derivatives suitable building blocks for organic electronic materials. These functional groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of molecules they are incorporated into. This electronic tuning is critical for designing materials used in:

Organic Light-Emitting Diodes (OLEDs): As components of host materials, emitting layers, or electron-transport layers to improve device efficiency and stability.

Organic Photovoltaics (OPVs): In the design of acceptor materials or as modifying units on donor polymers to optimize energy level alignment for efficient charge separation.

Organic Field-Effect Transistors (OFETs): To create n-type semiconductor materials, which are often more challenging to develop than p-type materials. The strong electron-withdrawing groups facilitate electron injection and transport.

Components for Liquid Crystal Materials and Display Technologies

The rigid, rod-like shape of molecules derived from this compound, combined with the strong dipole moment of the cyano group, are key features for creating liquid crystal materials. The terminal cyano group is a common feature in many nematic liquid crystals, as it promotes the necessary intermolecular interactions to form and stabilize the liquid crystalline phase over a broad temperature range. frontiersin.org

The fluorine atoms enhance this effect by increasing the molecular dipole moment and modifying the material's dielectric anisotropy, a critical parameter for the performance of liquid crystal displays (LCDs). nih.gov These modifications can influence the threshold voltage required to switch the display and other electro-optical properties. nih.gov Supramolecular complexes formed through hydrogen bonding between the carboxylic acid group and other cyano-containing molecules are also a known strategy for creating novel liquid crystal assemblies. frontiersin.org

Table 2: Influence of Functional Groups on Liquid Crystal Properties

Functional Group Contribution to Liquid Crystal Properties
Cyano Group (-CN) Induces a strong dipole moment, promoting mesophase stability.
Fluorine Atoms (-F) Increase molecular polarity and modify dielectric anisotropy.
Aromatic Ring Provides a rigid core structure, essential for anisotropic shape.

| Carboxylic Acid (-COOH) | Enables hydrogen bonding for the formation of supramolecular liquid crystals. |

Precursor for Functional Dyes and Optical Materials

This compound can be used as a starting material for the synthesis of functional dyes. The combination of electron-withdrawing groups (cyano, fluorine) and an aromatic system forms a core that can be chemically elaborated into chromophores. By adding electron-donating groups to the molecular structure through chemical synthesis, charge-transfer dyes can be created. These types of dyes are of interest for applications in nonlinear optics, dye-sensitized solar cells, and as fluorescent probes for sensing applications. The fluorine atoms can also enhance the photostability and solubility of the dyes in specific solvents.

Contribution to Covalent Organic Frameworks (COFs) and Supramolecular Host Materials

While direct, specific examples of the incorporation of this compound into Covalent Organic Frameworks (COFs) and supramolecular host materials are not extensively documented in publicly available research, its chemical structure suggests a significant potential for its use as a versatile building block in these advanced materials. The presence of both a cyano group and a carboxylic acid group, along with fluorine substituents on the aromatic ring, offers multiple avenues for the rational design and synthesis of highly ordered, porous networks and self-assembled architectures.

Potential in Covalent Organic Frameworks (COFs):

Covalent Organic Frameworks are a class of porous crystalline polymers with ordered structures, typically formed through reversible covalent bond formation. mdpi.com The nitrile (cyano) group of this compound is a key functional group for the synthesis of a specific type of COFs known as covalent triazine frameworks (CTFs). acs.orgnih.gov

The formation of CTFs typically proceeds via the cyclotrimerization of aromatic nitrile monomers. uni-bayreuth.de This reaction, often catalyzed by Lewis acids such as zinc chloride under ionothermal conditions or by strong Brønsted acids like trifluoromethanesulfonic acid, results in the formation of highly stable 1,3,5-triazine rings that link the aromatic building blocks into a porous network. mdpi.comust.hkcem.de The general scheme for this process involves the [2+2+2] cyclotrimerization of three nitrile groups to form the triazine linkage. nih.gov

Theoretically, this compound could serve as a monomer in such a synthesis. The nitrile group would participate in the triazine ring formation, while the carboxylic acid and difluoro-substituted phenyl ring would decorate the pores of the resulting framework. The presence of the carboxylic acid group could impart functionality to the COF, such as sites for post-synthetic modification or for targeted guest interactions. The fluorine atoms can enhance the material's stability and influence its electronic properties and gas sorption capabilities. rsc.org

Table 1: Examples of Aromatic Nitriles Used in the Synthesis of Covalent Triazine Frameworks

MonomerResulting FrameworkKey Properties
1,4-DicyanobenzeneCTF-1High thermal stability, permanent microporosity
1,3,5-TricyanobenzeneCTF-0High surface area, potential for gas storage
4,4'-BiphenyldicarbonitrileCTF-2Extended π-conjugation, potential for optoelectronic applications

This table illustrates the types of aromatic nitrile monomers commonly employed in CTF synthesis to highlight the potential role of this compound.

Potential in Supramolecular Host Materials:

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to form well-defined, functional structures. wikipedia.org The carboxylic acid group of this compound is a primary driver for the formation of supramolecular assemblies. Carboxylic acids are well-known to form robust hydrogen-bonded dimers. wikipedia.org

Furthermore, fluorinated benzoic acids have been shown to self-assemble into various supramolecular structures, including rod-like mesogens. chempedia.info The presence of fluorine atoms can introduce specific intermolecular interactions, such as dipole-dipole and C-F···H hydrogen bonds, which can direct the self-assembly process and stabilize the resulting architecture. These interactions, in concert with the primary carboxylic acid dimerization, could lead to the formation of complex, ordered supramolecular materials.

The nitrile group can also participate in non-covalent interactions, acting as a hydrogen bond acceptor. This combination of a strong hydrogen bond donor/acceptor (carboxylic acid) and a weaker acceptor (nitrile) within the same molecule provides a high degree of control over the self-assembly process. By co-crystallizing this compound with other complementary molecules, it is possible to construct intricate host-guest systems and functional supramolecular materials. For instance, perfluoroalkylated derivatives of benzoic acid have been synthesized and shown to act as supramolecular gelators with applications in environmental remediation. nih.govresearchgate.net

Table 2: Functional Groups of this compound and Their Potential Roles in Supramolecular Assembly

Functional GroupPotential Non-Covalent InteractionsRole in Supramolecular Assembly
Carboxylic AcidStrong hydrogen bonding (dimer formation)Primary structural motif, directs assembly
Cyano GroupHydrogen bond acceptor, dipole-dipole interactionsSecondary interactions, modulation of structure
Difluoro-phenyl Ringπ-π stacking, C-F···H interactions, halogen bondingFine-tuning of packing, stability, and guest interactions

Analytical Characterization Techniques for 2 Cyano 3,6 Difluorobenzoic Acid and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Cyano-3,6-difluorobenzoic acid and its derivatives by examining the interaction of these molecules with electromagnetic radiation.

NMR spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the fluorine atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a derivative like 2,6-difluorobenzoic acid, the aromatic protons typically appear as a complex multiplet due to coupling with both other protons and the adjacent fluorine atoms. For 2,6-difluorobenzoic acid, the proton signals are observed in the aromatic region of the spectrum. sigmaaldrich.comchemicalbook.com The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For fluorinated benzoic acids, the carbon atoms directly bonded to fluorine exhibit characteristic splitting (C-F coupling). The chemical shifts of the aromatic carbons are spread over a range, with the carboxyl carbon appearing at a lower field. nist.gov The presence of the cyano group in this compound would introduce an additional signal for the nitrile carbon, typically in the range of 110-125 ppm, and would further influence the shifts of the aromatic carbons. nih.gov

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. researchgate.netchemicalbook.com In a compound like this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 3 and 6. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and with neighboring protons provide unambiguous evidence for their positions on the aromatic ring. guidechem.comnih.gov Theoretical predictions of ¹⁹F NMR chemical shifts can also be a valuable tool in assigning the signals to specific fluorine atoms within a molecule. matrixscientific.com

Table 1: Predicted NMR Data for this compound Based on Analogous Compounds

NucleusPredicted Chemical Shift (ppm)Expected MultiplicityKey Influencing Factors
¹H7.0 - 8.5MultipletCoupling to other protons and fluorine atoms.
¹³C110 - 170Singlets and DoubletsElectron-withdrawing groups (F, CN, COOH), C-F coupling.
¹⁹F-160 to -100Doublets or Doublet of DoubletsElectronic environment and coupling to each other and to protons.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a cyanobenzoic acid derivative will show characteristic absorption bands. For instance, in 4-cyanobenzoic acid, a sharp band corresponding to the C≡N stretching vibration is observed around 2240 cm⁻¹. a2bchem.com The O-H stretch of the carboxylic acid group appears as a broad band in the region of 2500-3300 cm⁻¹, and the C=O stretch is typically found around 1700 cm⁻¹. sigmaaldrich.com The C-F stretching vibrations in fluorinated benzoic acids give rise to strong absorptions in the 1100-1300 cm⁻¹ region. researchgate.net The IR spectrum of 2,6-difluorobenzoic acid shows characteristic peaks that can be used for its identification. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. In 4-cyanobenzoic acid, the C≡N stretch is also observed in the Raman spectrum. a2bchem.comorgsyn.org The symmetric stretching of the aromatic ring often gives a strong Raman signal.

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C≡N (Nitrile)~2240 (sharp)~2240Stretching
C=O (Carboxylic Acid)~1700 (strong)Stretching
C-F (Aryl Fluoride)1100-1300 (strong)Stretching
Aromatic C=C1400-1600Stretching

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzene (B151609) ring in this compound is a chromophore that absorbs UV light. The substitution pattern on the benzene ring, including the cyano, fluoro, and carboxylic acid groups, will influence the wavelength of maximum absorption (λmax). The UV spectrum is often used to determine the concentration of the compound in solution.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be observed, confirming its molecular weight. The fragmentation pattern can help to elucidate the structure. For example, the mass spectrum of o-cyanobenzoic acid shows a prominent molecular ion peak. sigmaaldrich.com In halogenated compounds, the isotopic pattern can be diagnostic. nist.gov The mass spectrum of 2,6-difluorobenzoic acid shows a molecular ion peak and characteristic fragment ions. nih.govresearchgate.netresearchgate.net

Chromatographic Techniques

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. To analyze carboxylic acids like this compound by GC, they are often derivatized to more volatile esters. GC analysis can effectively separate isomers and assess the purity of the sample. researchgate.net A GC-MS method has been developed for the determination of 2,6-difluorobenzoic acid in urine, which involves derivatization prior to analysis. guidechem.com This highlights the utility of GC-MS for the analysis of related compounds.

Table 3: Summary of Analytical Techniques and Their Applications

TechniqueInformation ObtainedApplication for this compound
¹H NMRProton environment and connectivityElucidation of the aromatic proton structure and their coupling with fluorine.
¹³C NMRCarbon skeletonIdentification of all carbon atoms, including the nitrile and carboxyl carbons.
¹⁹F NMRFluorine environmentConfirmation of the number and position of fluorine atoms.
IR/RamanFunctional groupsIdentification of C≡N, C=O, O-H, and C-F groups.
UV-VisElectronic transitionsQuantification and study of the conjugated system.
MSMolecular weight and fragmentationConfirmation of molecular formula and structural elucidation.
GCPurity and separation of isomersPurity assessment and separation from related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and analyzing it within complex mixtures. As a cornerstone of quality control, HPLC separates the target compound from impurities that may have arisen during synthesis or from degradation.

Detailed research findings on analogous fluorinated benzoic acids demonstrate the utility of reverse-phase HPLC (RP-HPLC). In a typical RP-HPLC setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For compounds like this compound, a C18 or a specialized phenyl or cyano column is often employed. The cyano-bonded phase, in particular, offers strong dipole-dipole interactions which can be advantageous for separating polar analytes. lcms.cz

The mobile phase commonly consists of a mixture of an aqueous component (often with a pH-adjusting buffer like phosphoric acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ekb.egsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components, from polar to non-polar, within a reasonable timeframe. Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule is a strong chromophore. For instance, related fluorobenzoic acids are monitored at wavelengths around 205 nm. ekb.eg

The method's validation according to International Conference on Harmonisation (ICH) guidelines ensures its specificity, linearity, accuracy, and precision for quantifying the purity of the benzoic acid derivative and its related impurities. ekb.eg While specific operational parameters for this compound are proprietary to individual research labs, the conditions for similar compounds provide a clear blueprint for its analysis.

Table 1: Representative HPLC Conditions for Analysis of Fluorinated Benzoic Acids

ParameterConditionSource
Column Zorbax SB-Aq, 5 µm, 4.6 x 250 mm (for 2,4,6 Trifluro benzoic Acid) ekb.eg
Newcrom R1 (for 2,6-Difluorobenzoic acid) sielc.com
SUPELCOSIL LC-18, 4.6 x 250 mm (for PFCAs) nih.gov
Mobile Phase A: 0.1% triethylamine (B128534) solution; B: Acetonitrile:Methanol:Water (700:200:100 v/v/v) ekb.eg
Acetonitrile, Water, and Phosphoric Acid sielc.com
Methanol and Water (86:14, v/v) nih.gov
Detection UV at 205 nm ekb.eg
UV at 255 nm (for derivatized PFCAs) nih.gov
Flow Rate 1.0 mL/min lcms.cznih.gov

This table is interactive. Click on the headers to sort the data.

Diffraction Methods

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, offering unambiguous structural proof. For this compound, this analysis would reveal the planarity of the molecule and the conformation of the carboxylic acid and cyano groups relative to the fluorinated benzene ring.

While the specific crystal structure of this compound is not publicly available, extensive research has been conducted on its close analog, 2,6-Difluorobenzoic acid. researchgate.netnih.govnih.gov The study of this related molecule provides significant insight into the likely solid-state behavior of this compound.

In the crystal structure of 2,6-Difluorobenzoic acid, the molecule is not perfectly planar; a dihedral angle of 33.70 (14)° exists between the benzene ring and the carboxylate group. researchgate.netnih.gov A key feature of its solid-state packing is the formation of inversion dimers. These dimers are created by pairs of strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.netnih.gov These dimeric units are further linked into sheets by C—H⋯F hydrogen bonds. researchgate.netnih.gov Such detailed structural information is crucial for understanding the compound's physical properties and intermolecular interactions, which influence its solubility, melting point, and crystal morphology.

Table 2: Crystallographic Data for the Analogous Compound 2,6-Difluorobenzoic Acid

ParameterValueSource
Chemical Formula C₇H₄F₂O₂ researchgate.netnih.gov
Crystal System Monoclinic researchgate.netnih.gov
Space Group P2₁/c researchgate.netnih.gov
Unit Cell Dimensions a = 3.6517 (4) Å researchgate.netnih.gov
b = 14.1214 (15) Å researchgate.netnih.gov
c = 12.2850 (13) Å researchgate.netnih.gov
β = 95.651 (3)° researchgate.netnih.gov
Volume 630.42 (12) ų researchgate.netnih.gov
Temperature 100 K researchgate.netnih.gov
Dihedral Angle 33.70 (14)° (between benzene ring and carboxylate group) researchgate.netnih.gov

This table is interactive. Click on the headers to sort the data.

Other Analytical Methods

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, this method serves as a primary check of purity and empirical formula confirmation. The experimentally determined percentages of C, H, N, and F are compared against the theoretically calculated values based on its molecular formula, C₈H₃F₂NO₂. a2bchem.com A close correlation between the experimental and theoretical values provides strong evidence of the compound's identity and high purity. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

**Table 3: Theoretical Elemental Composition of this compound (C₈H₃F₂NO₂) **

ElementSymbolAtomic Weight ( g/mol )CountTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.011896.08852.46
HydrogenH1.00833.0241.65
FluorineF18.998237.99620.75
NitrogenN14.007114.0077.65
OxygenO15.999231.99817.48
Total 183.113 100.00

This table is interactive. Click on the headers to sort the data.

Acid-base titration is a classic and reliable quantitative method for determining the concentration of an acidic substance. To ascertain the acid content of this compound, a precisely weighed sample of the compound is dissolved in a suitable solvent, such as an alcohol-water mixture, and titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH).

The reaction involves the neutralization of the carboxylic acid proton by the hydroxide ion. The endpoint of the titration, which corresponds to the equivalence point where all the acid has been consumed, can be detected using a colorimetric indicator (e.g., phenolphthalein) or more accurately by monitoring the pH change with a pH meter. The volume of the titrant (NaOH solution) required to reach the endpoint is then used to calculate the molar amount of the acid in the sample. This result can be expressed as a percentage purity or "acid content," providing a measure of the active acidic substance in the material. This technique is particularly useful for quantifying the compound on a larger scale where high precision is required for subsequent reactions.

Future Research Directions and Emerging Opportunities

Development of Greener and More Sustainable Synthetic Methodologies

A major thrust in modern chemistry is the development of manufacturing processes that are more sustainable, reducing waste, energy consumption, and the use of hazardous materials. Future research for 2-Cyano-3,6-difluorobenzoic acid is geared towards these "green" chemistry principles.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional synthetic methods. nih.gov For compounds like this compound, biocatalysis presents several promising avenues. Enzymes such as nitrilases could be employed for the selective hydrolysis of the nitrile group to a carboxylic acid under mild aqueous conditions, potentially avoiding the harsh reagents and high temperatures often used in chemical hydrolysis. nih.gov Furthermore, engineered enzymes could facilitate the late-stage functionalization of the aromatic ring, a process that is challenging to achieve with high precision using conventional chemistry. youtube.com The translation of discoveries in academic labs to industrial applications in biocatalysis can be remarkably rapid, suggesting that enzymatic routes for producing specialty chemicals are becoming increasingly viable. youtube.com

Table 1: Comparison of Conventional vs. Potential Biocatalytic Synthesis

Feature Conventional Synthesis Potential Biocatalytic Approach
Catalyst Metal catalysts, strong acids/bases Enzymes (e.g., nitrilases, oxidases)
Reaction Conditions High temperatures and pressures Mild temperatures, atmospheric pressure
Solvents Organic solvents Aqueous media
Selectivity Can produce unwanted isomers/by-products High chemo-, regio-, and stereoselectivity
Environmental Impact Higher energy use, potential for toxic waste Lower energy consumption, biodegradable catalysts

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, is another key area for future development. rsc.org This technique provides superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for managing highly exothermic reactions or handling reactive intermediates safely. rsc.org Applying flow chemistry to the synthesis of aromatic carboxylic acids has already demonstrated benefits, including improved yields and product quality. rsc.orgdurham.ac.uk A continuous-flow process for this compound could enable safer, more efficient, and scalable production, facilitating a "machine-assisted" approach to its synthesis. rsc.orgdurham.ac.uk

Exploration of New Applications as Building Blocks

The distinct functional groups of this compound make it an attractive monomer for creating novel materials with specialized properties.

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. sciengine.comacs.org The incorporation of fluorine into a polymer backbone can impart significant changes to the material's bulk properties. acs.org this compound could serve as a unique monomer in the synthesis of new fluorinated polymers. The carboxylic acid and cyano groups provide reactive handles for various polymerization reactions, such as polyester (B1180765) or polyamide formation. The resulting polymers would benefit from the inherent properties conferred by the fluorine atoms. sciengine.commdpi.com Recent advances have focused on creating fluorinated polymers with enhanced processability and structural diversity, opening up applications in flexible electronics, energy storage, and advanced coatings. sciengine.comyoutube.com

Table 2: Potential Properties of Polymers Derived from this compound

Property Originating Feature Potential Application
High Thermal Stability Carbon-Fluorine bond strength High-performance plastics, aerospace components
Chemical Resistance Fluorinated aromatic ring Protective coatings, chemical-resistant membranes
Low Surface Energy Fluorine atoms Water and oil repellent surfaces, non-stick coatings acs.org
Dielectric Properties Polar cyano and fluorine groups Materials for capacitors and electronic devices sciengine.com
Processability Potential for copolymerization Creation of advanced composites and blends

Smart materials are designed to change their properties in response to external stimuli, such as light, temperature, or pH. The unique electronic nature of the this compound molecule makes it a candidate for integration into such systems. For example, its structure could be incorporated into larger polymer chains or molecular assemblies that exhibit photoresponsive behavior. researchgate.net The polarity and hydrogen-bonding capabilities of the carboxylic acid and cyano groups could be harnessed to create materials that respond to changes in their chemical environment, finding use in sensors, drug delivery systems, or self-healing materials. Fluorinated polymers are already considered a unique class of smart materials for advanced applications. mdpi.com

Advanced Computational Modeling and Machine Learning in Compound Design

The fields of computational chemistry and artificial intelligence are revolutionizing how new molecules are discovered and optimized. researchgate.net Instead of relying solely on traditional trial-and-error laboratory synthesis, researchers can now use machine learning (ML) and other computational tools to predict the properties of virtual compounds and guide experimental efforts. nih.govmdpi.com

Generative deep learning models can design novel molecules with specific, tailored properties for applications in areas like organic electronics or photovoltaics. acs.orgfrontiersin.org For this compound, these in silico techniques could be used to:

Design Derivatives: Generate virtual libraries of related molecules by modifying the core structure and predict their properties using quantitative structure-property relationship (QSPR) models. mdpi.com

Screen for Applications: Perform high-throughput virtual screening to identify the most promising candidates for specific uses, such as monomers for polymers with a high dielectric constant or building blocks for new pharmaceuticals, before committing to costly and time-consuming synthesis. mdpi.com

Optimize Synthetic Routes: AI can also be leveraged to predict reaction outcomes and devise more efficient and sustainable synthetic pathways. researchgate.net

Predictive Modeling for Structure-Reactivity Relationships

The future of understanding and utilizing this compound will heavily rely on predictive modeling to elucidate its structure-reactivity relationships. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking simulations can provide profound insights into its behavior in various chemical and biological systems. nih.govnih.gov

By developing QSAR models, researchers can correlate the physicochemical properties of this compound and its derivatives with their potential biological activities or reaction outcomes. nih.gov This can guide the synthesis of new analogues with enhanced properties, such as increased efficacy as enzyme inhibitors or improved performance as materials components. For instance, a hypothetical QSAR study could explore the impact of substituents on the phenyl ring on the compound's antifungal activity, as has been done for other benzoic acid derivatives. nih.gov

Table 1: Hypothetical QSAR Model Parameters for this compound Derivatives

DerivativeElectronic Parameter (Hammett Constant)Steric Parameter (Taft's Es)Lipophilicity (logP)Predicted Biological Activity (IC50, µM)
This compound 0.66 (for CN)-0.51 (for CN)1.510.2
4-Amino-2-cyano-3,6-difluorobenzoic acid-0.66 (for NH2)-0.61 (for NH2)0.825.5
4-Nitro-2-cyano-3,6-difluorobenzoic acid0.78 (for NO2)-1.01 (for NO2)1.25.1

This table is illustrative and based on established principles of QSAR modeling. The values are not derived from experimental data for this specific compound.

Molecular docking studies can further predict the binding affinity and orientation of this compound within the active site of a target protein. nih.gov This is particularly relevant for designing specific enzyme inhibitors, for example, targeting fungal cytochrome P450 enzymes like CYP53. nih.gov

Automated Reaction Pathway Discovery

The synthesis of complex, highly substituted molecules like this compound can be challenging and time-consuming. Automated reaction pathway discovery, powered by artificial intelligence and machine learning, presents a significant opportunity to streamline this process. springernature.com

Table 2: Potential Automated Synthesis Parameters for a Key Intermediate

Reaction StepReagentsCatalystSolventTemperature (°C)Proposed Yield (%)
FluorinationSelectfluorPalladium(II) acetateAcetonitrile (B52724)8085
CyanationCopper(I) cyanidePalladium(0) tetrakis(triphenylphosphine)DMF12078

This table represents a hypothetical output from an automated reaction discovery platform, illustrating the type of optimized parameters it could provide.

Furthermore, the integration of automated synthesis with high-throughput experimentation can rapidly screen various reaction conditions to identify the optimal parameters for synthesizing this compound and its derivatives. springernature.com

Interdisciplinary Research with this compound as a Core Module

The versatile nature of this compound makes it an ideal candidate for interdisciplinary research, bridging the gap between different fields of chemistry and fostering collaboration between experimentalists and theoreticians.

Synergistic Applications in Specialized Chemical Fields

The unique combination of functional groups in this compound opens up possibilities for its use in various specialized chemical fields. Its fluorinated structure suggests potential applications in medicinal chemistry, as fluorine substitution is a common strategy to enhance the metabolic stability and binding affinity of drug candidates. idw-online.de The cyano group, a versatile synthetic handle, can be converted into other functional groups, further expanding its utility.

In materials science, the dicyanovinyl moiety, which can be derived from a cyano group, is known for its unique optoelectronic properties. acs.org This suggests that derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) and as bioimaging probes.

Collaboration Between Synthetic and Theoretical Chemists

The full potential of this compound can only be unlocked through close collaboration between synthetic and theoretical chemists. Theoretical chemists can use computational tools to predict the properties and reactivity of new derivatives, guiding the efforts of synthetic chemists in the laboratory. rsc.org

For example, density functional theory (DFT) calculations can be employed to understand the structural landscape of fluorinated benzoic acids and how intermolecular interactions influence their crystalline structures. rsc.org This knowledge is crucial for designing materials with specific solid-state properties.

Synthetic chemists, in turn, can provide experimental validation for the theoretical predictions and offer insights into the practical challenges of synthesizing these complex molecules. researchgate.net This synergistic relationship accelerates the cycle of design, synthesis, and testing, paving the way for the rapid discovery of new applications for this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Cyano-3,6-difluorobenzoic acid, and how can regioselectivity be controlled during fluorination and cyanation?

  • Methodological Answer : Begin with a benzoic acid precursor containing directing groups (e.g., nitro or sulfonic acid) to guide fluorine and cyano substitutions. For fluorination, use electrophilic fluorinating agents like Selectfluor® under controlled conditions to target the 3- and 6-positions. Cyanation at the 2-position can be achieved via Ullmann-type coupling or nucleophilic substitution using CuCN/KCN. Monitor regioselectivity using in situ NMR or LC-MS .

Q. Which analytical techniques are optimal for characterizing purity and structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to confirm substitution patterns and purity. Fluorine atoms induce distinct splitting patterns in 1H^{1}\text{H}-NMR.
  • Mass Spectrometry : High-resolution MS (HRMS) or electron ionization (EI-MS) for molecular weight validation (see analogous methods in ).
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>98% by area normalization).
  • Elemental Analysis : Confirm C, H, N, and F content .

Q. What are the solubility properties of this compound, and what solvent systems are recommended for reactions?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and aqueous buffers. If solubility is limited, use co-solvents (e.g., DMSO:H2_2O mixtures) or salt formation (e.g., sodium or potassium salts). Pre-screen solvents via turbidity assays .

Advanced Research Questions

Q. How do electronic effects of the cyano and fluorine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-withdrawing cyano and fluorine groups reduce electron density at the aromatic ring, potentially slowing oxidative addition in Pd-catalyzed reactions. Optimize conditions by:

  • Using stronger bases (e.g., Cs2_2CO3_3) to activate the boronic acid.
  • Selecting ligands (e.g., SPhos) that stabilize Pd intermediates.
  • Increasing reaction temperatures or microwave assistance. Compare reactivity to non-fluorinated analogs for benchmarking .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, stability) across studies?

  • Methodological Answer :

  • Reproduce Synthesis : Ensure identical starting materials and conditions (e.g., anhydrous vs. hydrated reagents).
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points rigorously.
  • Stability Studies : Test compound stability under varying pH, humidity, and light exposure. Use accelerated degradation studies (40°C/75% RH) to identify decomposition pathways .

Q. How can structural features of this compound enhance drug-like properties in medicinal chemistry applications?

  • Methodological Answer :

  • Bioisosterism : The cyano group mimics carboxylic acid or nitro groups in target binding.
  • Metabolic Stability : Fluorine atoms reduce metabolic oxidation, prolonging half-life.
  • SAR Studies : Synthesize analogs (e.g., varying substituent positions) and evaluate enzyme inhibition (e.g., COX-2) or receptor binding affinity. Reference ’s approach to salicylic acid derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.